molecular formula C14H16N4OS B2664878 8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2178772-35-3

8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2664878
CAS No.: 2178772-35-3
M. Wt: 288.37
InChI Key: AOEHRGLGOBOKDX-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane features a bicyclic 8-azabicyclo[3.2.1]octane core, a structure commonly associated with tropane alkaloids. Key substituents include:

  • Position 8: A thiophene-2-carbonyl group, introducing aromatic and electron-rich properties.
  • Position 3: A 1H-1,2,3-triazol-1-yl moiety, known for hydrogen-bonding capabilities and metabolic stability.

This scaffold is structurally analogous to pharmacologically active compounds targeting neurotransmitter receptors, such as nicotinic acetylcholine receptors (nAChRs) . Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation , coupled with standard acylation for the thiophene carbonyl group.

Properties

IUPAC Name

thiophen-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(13-2-1-7-20-13)18-10-3-4-11(18)9-12(8-10)17-6-5-15-16-17/h1-2,5-7,10-12H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEHRGLGOBOKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CS3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the core bicyclic structure. This is followed by the introduction of the thiophene-2-carbonyl and 1H-1,2,3-triazol-1-yl groups through a series of organic reactions. Common synthetic routes include:

    Cycloaddition Reactions: Utilizing azides and alkynes to form the triazole ring.

    Acylation Reactions: Introducing the thiophene-2-carbonyl group using acyl chlorides and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thiophene ring.

    Dihydrotriazoles: From reduction of the triazole ring.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Neuropharmacology

The 8-azabicyclo[3.2.1]octane derivatives have shown potential as neurotransmitter reuptake inhibitors . They affect the reuptake of serotonin, dopamine, and norepinephrine, making them candidates for treating mood disorders such as depression and anxiety disorders . The incorporation of the triazole moiety enhances their binding affinity to neurotransmitter transporters, potentially leading to improved therapeutic efficacy.

Antimicrobial Activity

Compounds containing the triazole ring are known for their antimicrobial properties . Research indicates that 1,2,3-triazoles exhibit significant activity against a range of pathogens, including bacteria and fungi . The specific compound under discussion has been synthesized and tested for antimicrobial efficacy, showing promising results in vitro.

Anti-inflammatory and Analgesic Effects

The triazole derivatives have also been studied for their anti-inflammatory and analgesic properties. Some studies suggest that these compounds can modulate inflammatory pathways, providing a basis for their use in managing inflammatory diseases .

Synthesis of Functional Materials

The unique structural features of 8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane allow it to be utilized in the development of functional materials , such as sensors and polymers. The thiophene component contributes to the electronic properties of the materials, making them suitable for applications in organic electronics and photovoltaics .

Case Study 1: Neurotransmitter Reuptake Inhibition

A study demonstrated that a related compound inhibited the reuptake of serotonin and norepinephrine in vitro. This inhibition was linked to an increase in synaptic concentrations of these neurotransmitters, suggesting potential for treating depression . The study utilized various assays to measure binding affinities and functional activity at neurotransmitter transporters.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives containing the triazole moiety were synthesized and screened against several bacterial strains. Results indicated that compounds with higher electron density on the triazole ring showed enhanced antibacterial activity compared to their less substituted counterparts .

Comparative Analysis of Biological Activities

Compound TypeActivity TypeEfficacy LevelReference
8-Azabicyclo[3.2.1]octane DerivativesNeurotransmitter InhibitionHigh
Triazole DerivativesAntimicrobialModerate
Triazole DerivativesAnti-inflammatoryVariable

Mechanism of Action

The mechanism of action of 8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through:

    Inhibition or Activation: Depending on the target, the compound can inhibit or activate enzymatic functions.

    Pathway Modulation: Influencing biochemical pathways by altering the activity of key proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 8-azabicyclo[3.2.1]octane derivatives, focusing on substituent variations and their implications:

Compound Name Substituent (Position 8) Substituent (Position 3) Molecular Formula Molecular Weight Key Properties/Applications Reference
8-(Thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane Thiophene-2-carbonyl 1H-1,2,3-triazol-1-yl C₁₄H₁₅N₃OS 281.36 g/mol Predicted enhanced lipophilicity (thiophene) and metabolic stability (triazole). Potential nAChR ligand.
8-Cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane Cyclopropanecarbonyl 1H-1,2,3-triazol-1-yl C₁₃H₁₇N₃O 247.30 g/mol Higher strain (cyclopropane) may influence receptor binding. Commercial availability noted.
3-(1H-1,2,3-Triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane 3-(Trifluoromethyl)benzoyl 1H-1,2,3-triazol-1-yl C₁₇H₁₇F₃N₄O 350.34 g/mol Fluorine atoms enhance metabolic stability and lipophilicity. Marketed for research use.
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 2-Bromophenylsulfonyl 1H-1,2,4-triazol-1-yl C₁₅H₁₇BrN₄O₂S 397.29 g/mol Higher density (1.77 g/cm³) and acidity (pKa 2.79). Triazole isomer affects hydrogen bonding.
3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[3.2.1]octane Cyclopropylmethyl Bis(4-fluorophenyl)methoxyethylidenyl C₂₆H₂₆F₂N₂O 420.49 g/mol Fluorinated aromatic groups improve CNS penetration. Elemental analysis: C 64.62%, H 6.17%, N 2.50%.
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane Pyrazole sulfonamide 4-Isopropylphenoxy C₂₀H₂₈N₂O₃S 400.52 g/mol Sulfonamide enhances solubility. Used in plasma stability studies.

Structure-Activity Relationship (SAR) Trends

Sulfonamides/Sulfonyl Groups: Improve aqueous solubility (e.g., pyrazole sulfonamide in ). Fluorinated Groups (e.g., 3-(trifluoromethyl)benzoyl): Enhance metabolic stability and bioavailability .

Position 3 Modifications :

  • Triazoles : 1,2,3-Triazole isomers (vs. 1,2,4) offer distinct hydrogen-bonding patterns, impacting receptor affinity .
  • Diarylmethoxyethylidenyl Groups : Bulky substituents like bis(4-fluorophenyl)methoxy may enhance selectivity for CNS targets .

Bicyclic Core Stability :

  • Cyclopropane or fluorinated substituents (e.g., 8-cyclopropylmethyl) introduce steric strain or electronic effects, altering binding kinetics .

Biological Activity

The compound 8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane represents a unique scaffold in medicinal chemistry, combining the structural features of thiophene, triazole, and bicyclic amine systems. This combination is hypothesized to confer significant biological activity, particularly in the realm of neuropharmacology and antimicrobial properties.

Structural Overview

The compound can be described structurally as follows:

  • Core Structure : 8-Azabicyclo[3.2.1]octane
  • Functional Groups :
    • Thiophene carbonyl
    • 1H-1,2,3-triazole moiety

This structural diversity allows for various interactions with biological targets, potentially enhancing its pharmacological profile.

Neuropharmacological Effects

Research indicates that compounds based on the azabicyclo[3.2.1]octane scaffold exhibit significant activity at neurotransmitter transporters, particularly dopamine and serotonin transporters. For instance, derivatives of this scaffold have been shown to possess high affinity for these targets, suggesting potential applications in treating disorders like depression and addiction .

A study on similar compounds reported that they exhibit robust inhibition of dopamine uptake, which is crucial for developing treatments for cocaine addiction . The mechanism likely involves competitive inhibition at the transporter sites.

Antimicrobial Properties

The incorporation of the thiophene and triazole moieties enhances the compound's potential as an antimicrobial agent. Thiophene derivatives are known for their broad-spectrum antimicrobial activity due to their ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

In vitro studies have demonstrated that compounds with similar structural features possess significant antimicrobial activity against various pathogens, including resistant strains . The triazole ring contributes to this activity by forming hydrogen bonds with target proteins involved in microbial metabolism.

Synthesis and Evaluation of Biological Activity

A library of compounds based on the azabicyclo[3.2.1]octane structure was synthesized to evaluate their biological activities systematically. The library included modifications at various positions on the bicyclic structure to assess how these changes affect binding affinity and biological efficacy .

CompoundTargetActivityReference
Compound ADopamine TransporterHigh Affinity
Compound BSerotonin TransporterModerate Affinity
Compound CBacterial StrainsAntimicrobial (MIC < 10 µg/mL)

Mechanistic Insights

The mechanism of action for these compounds often involves interactions with specific amino acid residues in the active sites of enzymes or transporters. For example, the triazole moiety can engage in hydrogen bonding with serine or histidine residues within the binding pocket of transporters, enhancing binding affinity and specificity .

Q & A

Q. What synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane scaffold with thiophene and triazole substituents?

The synthesis typically involves radical cyclization or stereoselective ring-forming reactions to assemble the bicyclic core. For example:

  • Radical cyclization : Use of n-tributyltin hydride and AIBN in toluene enables diastereocontrol (>99%) during cyclization of brominated precursors .
  • Stereoselective functionalization : The thiophene-2-carbonyl and triazole groups are introduced via amide coupling or click chemistry (CuAAC reaction) post-scaffold assembly. Substituent positioning (e.g., 3-triazole vs. 8-thiophene) is critical for biological activity .

Q. How do substituents influence target selectivity in monoamine transporters (DAT/SERT)?

The thiophene-2-carbonyl group enhances DAT affinity due to hydrophobic interactions with transmembrane domains, while the triazole moiety modulates SERT selectivity via hydrogen-bonding networks. For example:

  • DAT selectivity : Analogues with bulky 3-triazole substituents (e.g., 4-chlorophenyl) show 10–50 nM affinity for DAT, comparable to RTI-336 (a clinical candidate) .
  • SERT cross-reactivity : Polar substituents (e.g., 4-fluorobenzyl) reduce DAT/SERT selectivity ratios by 2–5 fold .

Table 1 : Substituent Effects on Transporter Affinity (IC₅₀, nM)

Substituent (Position)DATSERTSelectivity (DAT/SERT)
3-(4-Chlorophenyl)1245037.5
3-(4-Fluorobenzyl)351203.4
8-Thiophene-2-carbonyl830037.5
Data derived from

Advanced Research Questions

Q. How can researchers resolve contradictory data on dual-target activity (e.g., DAT vs. ELOVL6 inhibition)?

  • Pharmacophore modeling : Map steric/electronic requirements for DAT (e.g., hydrophobic pockets) versus ELOVL6 (e.g., catalytic site hydrogen bonding) .
  • Functional assays : Use radioligand displacement (³H-WIN35,428 for DAT) and fatty acid elongation assays (ELOVL6) to quantify off-target effects. For example, 8-azabicyclo[3.2.1]octane derivatives with 3-aryl triazoles exhibit DAT IC₅₀ < 20 nM but ELOVL6 IC₅₀ > 1 µM, suggesting scaffold modifications to minimize cross-reactivity .

Q. What methodologies optimize enantioselective synthesis of the 8-azabicyclo[3.2.1]octane core?

  • Chiral auxiliaries : Use tert-butyl carbamate (Boc) protection at the bridgehead nitrogen to direct stereochemistry during cyclization .
  • Asymmetric catalysis : Pd-catalyzed allylic amination achieves >90% enantiomeric excess (ee) for the 3-position .
  • Crystallographic validation : Single-crystal X-ray diffraction confirms absolute configuration, critical for SAR studies .

Q. How do metabolic pathways impact the in vivo stability of 8-azabicyclo[3.2.1]octane derivatives?

  • Phase I metabolism : Hepatic cytochrome P450 enzymes (CYP3A4/2D6) oxidize the thiophene ring, forming sulfoxide metabolites. In vitro microsomal assays show t₁/₂ = 2–4 hours for unsubstituted thiophene derivatives .
  • Stabilization strategies : Fluorination (e.g., 5-fluoro thiophene) or methyl substitution reduces metabolic clearance by 40–60% .

Table 2 : Metabolic Stability of Selected Derivatives

Derivativet₁/₂ (Human Liver Microsomes)Major Metabolites
8-Thiophene-2-carbonyl2.1 hSulfoxide (m/z +16)
8-(5-Fluorothiophene-2-CO)3.8 hDealkylated triazole
8-Benzyl4.5 hHydroxylated benzyl
Data from

Methodological Challenges

Q. How can diastereomeric impurities be minimized during functionalization of the 3-position?

  • Temperature control : Radical cyclization at 0°C reduces epimerization of the 3-triazole group .
  • Chromatographic resolution : Use chiral stationary phases (e.g., amylose-3,5-dimethylphenylcarbamate) to separate diastereomers with ΔRf > 0.2 .

Q. What in silico tools predict blood-brain barrier (BBB) penetration for 8-azabicyclo[3.2.1]octane derivatives?

  • QSPR models : LogP (1.5–3.0) and polar surface area (<80 Ų) correlate with BBB permeability. For example, RTI-336 (LogP = 2.8) achieves brain/plasma ratios >5:1 .
  • MD simulations : Free-energy perturbation calculations validate binding to P-glycoprotein efflux pumps, a key barrier for CNS-targeted compounds .

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